Triptotin F
Description
Significance of Chemical Compound Research in Modern Science
The field of chemical compound research is a cornerstone of scientific advancement, providing the essential molecules that drive progress in numerous disciplines. Historically, the discovery and synthesis of new chemical entities have grown exponentially, with a stable annual growth rate of 4.4% in the number of new compounds reported from 1800 to 2015. biorxiv.org This expansion of "chemical space" is not merely an academic exercise; it is fundamental to the development of new pharmaceuticals, agricultural chemicals, and advanced materials. Natural products, in particular, have been a historically rich source of complex and biologically active molecules, serving as the basis for many life-saving drugs. biorbyt.comresearchgate.net The investigation of these compounds, from their isolation and structural elucidation to the study of their biological activities, is a critical process that fuels innovation and provides solutions to pressing societal needs. chemfaces.comtandfonline.com
The Emergence of "Triptotin F" in Scientific Literature
This compound first entered the scientific literature as a naturally occurring compound isolated from the roots of Tripterygium wilfordii, a vine native to traditional Chinese medicine also known as "Lei Gong Teng" or Thunder God Vine. tandfonline.comtandfonline.com A 2001 study published in the Journal of Asian Natural Products Research detailed the isolation and structural characterization of two new phenolic triterpenes from this plant, one of which was named this compound. tandfonline.combiocrick.com Through spectroscopic analysis, its chemical structure was identified as a complex pentacyclic triterpenoid (B12794562), a class of compounds known for their diverse biological activities. tandfonline.comtandfonline.com
Acknowledgment of Nomenclatural Ambiguity and Diverse Chemical Entities Designated as "this compound"
A notable point of confusion surrounding this compound is the conflicting information regarding its origin. While the primary scientific literature clearly identifies it as a natural product isolated from Tripterygium wilfordii, several chemical and biotechnology company websites describe this compound as a "synthetic compound." tandfonline.combiosynth.com These sources suggest its application in the field of neuroscience, with a proposed mechanism of action involving the modulation of serotonin (B10506) levels in the central nervous system. biosynth.com However, this application is not mentioned in the original scientific paper that first described the compound. tandfonline.com The shared Chemical Abstracts Service (CAS) number (359630-36-7) and molecular formula across these different sources indicate that they are referring to the same molecular entity, thereby creating a nomenclatural ambiguity that requires careful consideration when reviewing the available data. biorbyt.combiosynth.com
Detailed Research Findings
The primary research on this compound has focused on its isolation and chemical characterization. As a member of the friedelane-type triterpenoid family, its complex structure is of interest to natural product chemists. tandfonline.com These compounds are part of a larger group of secondary metabolites that plants produce, often for defense or other ecological functions. biorxiv.org
The initial and so far only detailed scientific report on this compound describes its isolation from the roots of Tripterygium wilfordii. tandfonline.com The researchers used silica (B1680970) gel chromatography to separate the various chemical constituents of a plant extract, leading to the purification of this compound and a related compound, Triptotin G. tandfonline.comtandfonline.com The structure of this compound was elucidated using a combination of high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. tandfonline.comtandfonline.com
Below are the key chemical data for this compound as reported in the scientific literature and chemical databases.
| Property | Value | Source |
| Molecular Formula | C31H44O5 | biosynth.com |
| Molar Mass | 496.7 g/mol | biosynth.com |
| CAS Number | 359630-36-7 | biorbyt.combiosynth.com |
| Systematic Name | 2,3-dihydroxy-1,3,5(10),8-tetra-ene-6α-(2′-hydroxyethyl)-24-nor-D:A-friedooleanane-29-oic acid | tandfonline.com |
| Natural Source | Roots of Tripterygium wilfordii | chemfaces.comtandfonline.com |
Further research into the biological activities of this compound is not extensively documented in peer-reviewed literature. While commercial suppliers allude to potential applications in neuroscience, these claims are not yet substantiated by published studies. biosynth.com The plant from which it is derived, Tripterygium wilfordii, is known to produce a wide array of bioactive compounds, including diterpenoids and other triterpenoids with immunosuppressive, anti-inflammatory, and anti-cancer properties. biorxiv.orgtandfonline.com However, the specific biological role and therapeutic potential of this compound remain an open area for future investigation.
Structure
3D Structure
Properties
IUPAC Name |
(2R,4aS,6aR,6aS,8S,14aS,14bR)-10,11-dihydroxy-8-(1-hydroxyethyl)-2,4a,6a,6a,9,14a-hexamethyl-3,4,5,6,8,13,14,14b-octahydro-1H-picene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H44O5/c1-17-24-19(18(2)32)14-22-29(5,20(24)15-21(33)25(17)34)11-13-31(7)23-16-28(4,26(35)36)9-8-27(23,3)10-12-30(22,31)6/h14-15,18-19,23,32-34H,8-13,16H2,1-7H3,(H,35,36)/t18?,19-,23-,27-,28-,29+,30-,31+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTWKCSXTUDYPH-POEAZOMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C=C3C(C2=CC(=C1O)O)(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C=C3[C@](C2=CC(=C1O)O)(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4C[C@](CC5)(C)C(=O)O)C)C)C)C)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H44O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Triptotin F: a Phenolic Triterpene from Tripterygium Wilfordii
Isolation and Structural Elucidation from Botanical Sources
The discovery and characterization of Triptotin F are the results of meticulous extraction and sophisticated analytical techniques applied to its natural source, Tripterygium wilfordii.
Methodologies for Extraction and Purification from Tripterygium wilfordii Hook. f.
The journey to obtaining pure this compound begins with the collection of plant material from Tripterygium wilfordii, specifically the roots. nih.govnih.govtandfonline.com The initial step involves the extraction of chemical constituents from the plant matter. While the specific solvent system used for the initial extraction of this compound is not detailed in the provided search results, a general approach for similar compounds involves using solvents like ethanol. researchgate.net
Following the initial extraction, a critical purification process is employed to isolate individual compounds from the complex mixture. This is typically achieved through various chromatographic techniques. Column chromatography using silica (B1680970) gel is a fundamental method for separating compounds based on their polarity. nih.govtandfonline.comcaf.ac.cn For further refinement and to obtain highly pure compounds like this compound, preparative high-performance liquid chromatography (HPLC) is often utilized. nih.govtandfonline.com This technique offers high resolution and is instrumental in separating structurally similar compounds.
Spectroscopic and Analytical Techniques for Structure Determination
Once isolated, the precise chemical structure of this compound was determined using a combination of spectroscopic methods. nih.govtandfonline.com These techniques provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement.
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound. nih.govtandfonline.com For this compound, this would have provided its molecular formula, C₃₁H₄₄O₅. biosynth.com
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR provide information about the hydrogen and carbon atoms within the molecule, respectively. nih.gov More advanced 2D-NMR techniques, such as COSY, HMQC, and HMBC, are used to establish the connectivity between different atoms, ultimately allowing for the complete assembly of the molecular structure. tandfonline.com
Other spectroscopic methods that may have been employed include:
Infrared (IR) Spectroscopy: To identify the presence of specific functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: To provide information about the electronic transitions within the molecule, particularly the conjugated systems present in the aromatic ring of this compound. nih.gov
Based on these comprehensive spectroscopic studies, the structure of this compound was identified as 2,3-dihydroxy-1,3,5(10),8-tetra-ene-6α-(2′-hydroxyethyl)-24-nor-D:A-friedooleanane-29-oic acid. nih.govtandfonline.com
Table 1: Spectroscopic Data for this compound
| Technique | Key Findings |
|---|---|
| Mass Spectrometry | Molecular Formula: C₃₁H₄₄O₅ biosynth.com |
| ¹H NMR Spectroscopy | Provides data on the chemical environment of each hydrogen atom. |
| ¹³C NMR Spectroscopy | Reveals the number and type of carbon atoms in the molecule. |
| 2D-NMR (COSY, HMQC, HMBC) | Establishes the connectivity and spatial relationships between atoms. |
| IR Spectroscopy | Confirms the presence of hydroxyl and carboxylic acid functional groups. |
| UV-Vis Spectroscopy | Indicates the presence of a phenolic chromophore. |
Identification of Stereoisomers and Analogues (e.g., Triptotin G)
During the phytochemical investigation of Tripterygium wilfordii, researchers often isolate a series of structurally related compounds. In the same study that identified this compound, its stereoisomer, Triptotin G, was also discovered. nih.govtandfonline.com Triptotin G has the same molecular formula and connectivity as this compound but differs in the spatial orientation of the 2'-hydroxyethyl group at the C-6 position, being in the β-configuration instead of the α-configuration. nih.govtandfonline.com
The isolation of other Triptotin analogues, such as Triptotin D, E, and H, has also been reported from this plant, highlighting the chemical diversity within this class of triterpenoids. caf.ac.cn
Biosynthetic Pathways and Metabolic Origins
The formation of this compound within Tripterygium wilfordii is a complex process involving a series of enzymatic reactions. Understanding these biosynthetic pathways is crucial for potential future applications, including metabolic engineering to enhance production.
Enzymatic Pathways for Triterpenoid (B12794562) Biogenesis in Plants
Triterpenoids, the class of compounds to which this compound belongs, originate from the isoprenoid pathway. cabidigitallibrary.org The fundamental building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized through the mevalonate (B85504) (MVA) pathway in the cytosol of plant cells. cabidigitallibrary.org
The biosynthesis of the triterpene backbone begins with the cyclization of 2,3-oxidosqualene. This crucial step is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). ccmu.edu.cn In Tripterygium wilfordii, several OSCs have been identified, including those responsible for producing friedelin (B1674157), a key precursor for many of the triterpenoids found in this plant. cabidigitallibrary.orgccmu.edu.cn Friedelin is a highly rearranged triterpene and serves as the foundational scaffold for compounds like celastrol (B190767) and, presumably, this compound. cabidigitallibrary.orgccmu.edu.cn
Following the formation of the initial triterpene skeleton, a series of post-cyclization modifications occur, which are catalyzed by enzymes such as cytochrome P450 monooxygenases (CYPs) and other oxidoreductases. cabidigitallibrary.org These enzymes are responsible for introducing the various functional groups (hydroxyls, carboxyls, etc.) that give rise to the vast diversity of triterpenoids, including the phenolic and carboxylic acid moieties of this compound. cabidigitallibrary.org
Investigation of Precursor Utilization and Pathway Intermediates
While the direct biosynthetic pathway to this compound has not been fully elucidated, research on related triterpenoids in Tripterygium wilfordii provides significant insights. The biosynthesis of celastrol, another prominent triterpenoid from this plant, has been a major focus of study. It is now understood that celastrol biosynthesis begins with friedelin. cabidigitallibrary.orgccmu.edu.cn
Given the structural similarities, it is highly probable that friedelin is also a key intermediate in the biosynthesis of this compound. The formation of this compound from friedelin would involve a series of oxidative modifications, including the introduction of hydroxyl groups on the A-ring to form the phenolic moiety and the oxidation at C-29 to form the carboxylic acid. The origin of the 2'-hydroxyethyl group at C-6 is a unique feature that requires further investigation to identify the specific enzymes and precursors involved.
Transcriptome analysis of Tripterygium wilfordii has been instrumental in identifying candidate genes involved in triterpenoid biosynthesis, including various CYPs that are specifically expressed in the roots, where these compounds accumulate. cabidigitallibrary.org Future research focusing on the functional characterization of these enzymes will be essential to fully unravel the biosynthetic pathway of this compound.
Table 2: Compound Names Mentioned
| Compound Name | Chemical Class |
|---|---|
| This compound | Phenolic Triterpene |
| Triptotin G | Phenolic Triterpene |
| Triptotin D | Triterpenoid |
| Triptotin E | Triterpenoid |
| Triptotin H | Triterpenoid |
| Celastrol | Pentacyclic Triterpenoid |
| Friedelin | Triterpene |
| 2,3-oxidosqualene | Triterpene Precursor |
| Isopentenyl pyrophosphate (IPP) | Isoprenoid Precursor |
Contribution of Endophytic Microorganisms to Natural Product Biosynthesis
The biosynthesis of complex natural products in plants like Tripterygium wilfordii is an intricate process that may not be solely attributed to the plant's own metabolic pathways. A growing body of evidence suggests that endophytic microorganisms, which reside within plant tissues without causing disease, can play a significant role in the production of secondary metabolites.
Studies have revealed a rich diversity of endophytic fungi within various tissues of Tripterygium wilfordii, including species from genera such as Pestalotiopsis, Phomopsis, and Talaromyces. psu.edubrieflands.com These endophytes have been shown to produce a wide array of their own bioactive compounds, including alkaloids and terpenoids. brieflands.commdpi.com Some research has demonstrated that endophytic bacteria isolated from T. wilfordii can significantly increase the concentration of triptolide (B1683669), another major bioactive compound from the host plant, suggesting a symbiotic interaction that influences the plant's secondary metabolism. researchgate.net
While the direct synthesis of this compound by an endophytic microorganism has not yet been reported, the established precedent of endophyte-mediated production of other complex molecules, including triterpenoids, presents a compelling hypothesis. brieflands.com It is plausible that endophytes within T. wilfordii could either produce this compound directly, or synthesize precursors that are then modified by the host plant. This symbiotic relationship represents a promising area of research for the sustainable production of valuable medicinal compounds. psu.edu
In Vitro and In Vivo Pharmacological Investigations (excluding human clinical data)
While specific pharmacological studies targeting this compound are limited in publicly available literature, the broader class of phenolic triterpenes from the Celastraceae family, to which it belongs, has been the subject of numerous preclinical investigations.
Assessment of Bioactivity Profiles in Preclinical Models
Phenolic triterpenes and related compounds isolated from Tripterygium wilfordii and other Celastraceae species consistently demonstrate significant bioactivity in preclinical models. The primary activities observed for this class of compounds are anti-inflammatory and cytotoxic effects. researchgate.netmdpi.comresearchgate.net
In various in vitro assays, triterpenoids from this family have been shown to inhibit the proliferation of a range of cancer cell lines, including leukemia, lung, and breast cancer. mdpi.comresearchgate.netscielo.br For example, related compounds such as triptotin D, triptotin G, and wilforol A have exhibited strong inhibitory activity against leukemia and lung cancer cells. mdpi.comresearchgate.net The anti-inflammatory properties are often evaluated in vitro through assays that measure the inhibition of inflammatory mediators. ijddr.inscielo.org.mxmdpi.com For instance, many triterpenes show potent inhibition of pathways that lead to the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins in response to inflammatory stimuli like lipopolysaccharide (LPS). scielo.org.mx
Although specific data for this compound is not available, its structural similarity to other bioactive friedelane (B3271969) triterpenes suggests it is a candidate for possessing similar cytotoxic and anti-inflammatory properties.
Table 1: Representative Bioactivities of Triterpenoids from the Celastraceae Family in Preclinical Models
| Compound Class | Bioactivity Profile | Example of In Vitro Model | Potential Effect |
| Friedelane Triterpenes | Cytotoxic | Human cancer cell lines (e.g., Leukemia, Lung, Breast) | Inhibition of cell proliferation, Induction of apoptosis |
| Phenolic Triterpenes | Anti-inflammatory | LPS-stimulated macrophage cell lines | Reduction of inflammatory mediators (e.g., NO, TNF-α, IL-1β) |
| Quinonemethide Triterpenes | Immunosuppressive | Mixed lymphocyte reaction (MLR) | Inhibition of T-cell proliferation |
Mechanistic Studies of Cellular and Molecular Interactions (e.g., related to inflammation, immunosuppression)
The mechanisms underlying the anti-inflammatory and immunosuppressive effects of triterpenes from Tripterygium wilfordii often involve the modulation of key signaling pathways that regulate immune responses. A central target for many of these compounds is the Nuclear Factor-kappa B (NF-κB) signaling pathway. mdpi.comwikipedia.org
NF-κB is a crucial transcription factor that controls the expression of numerous genes involved in inflammation, cell survival, and immune responses. wikipedia.orgfrontiersin.org In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the degradation of IκB and the release of NF-κB, which then moves to the nucleus to activate target genes. nih.govnih.gov
Compounds like triptolide have been shown to inhibit NF-κB activation, thereby preventing the transcription of pro-inflammatory cytokines such as TNF-α and interleukins. mdpi.com This inhibition can occur at various points in the pathway. The immunosuppressive effects are also linked to the ability of these compounds to inhibit T-cell activation and proliferation, often by interfering with T-cell receptor signaling and the production of interleukin-2 (B1167480) (IL-2), a critical cytokine for T-cell growth. frontiersin.orgresearchgate.netimmunologyresearchjournal.com Given that this compound is a phenolic triterpene from the same source, it is plausible that its potential bioactivity could be mediated through similar mechanisms, particularly the inhibition of the NF-κB pathway.
Structure-Activity Relationship Derivations within the Triterpene Class
The biological activity of triterpenes is intrinsically linked to their specific chemical structures. Studies on various pentacyclic triterpenoids, including the friedelane skeleton of this compound, have provided insights into these structure-activity relationships (SAR). mdpi.com
For triterpenes from the Celastraceae family, the presence and position of functional groups on the core skeleton are critical for activity. ifsuldeminas.edu.brredalyc.org Key structural features that influence bioactivity include:
The Triterpene Skeleton: The type of skeleton (e.g., friedelane, oleanane, lupane) is a fundamental determinant of activity. Friedelane-type triterpenes are frequently associated with cytotoxic and anti-inflammatory effects. scielo.brmdpi.com
Oxidation State: The degree and location of oxidation, such as the presence of hydroxyl (-OH) or carbonyl (C=O) groups, significantly modulate potency. For example, within the friedelane class, specific hydroxylations can enhance cytotoxic activity against certain cancer cell lines. scielo.br
Aromaticity and Phenolic Groups: The presence of an aromatic A-ring, as seen in phenolic triterpenes like this compound, is often linked to anti-inflammatory and antioxidant activities.
SAR studies on related phenolic nor-triterpenes suggest that the arrangement of hydroxyl groups on the aromatic ring and modifications in the side chains can lead to significant variations in antimicrobial or cytotoxic potency. While direct SAR studies on the "triptotin" series are not extensively documented, the established principles for friedelane triterpenes provide a solid framework for predicting the biological potential of this compound and for guiding the synthesis of new, potentially more active derivatives.
Triptotin F: a Synthetically Derived Neuropharmacological Agent
Advanced Organic Synthesis and Chemoinformatic Design
The development of Triptotin F is rooted in both sophisticated organic synthesis techniques and modern computational chemistry. These parallel approaches allow for the precise construction of the molecule and the theoretical prediction of its biological activity.
Synthetic Routes and Methodological Innovations
While detailed, step-by-step synthetic pathways for this compound are proprietary and not fully disclosed in publicly available literature, its origin is linked to the chemical modification of natural products. This compound was first identified as a novel phenolic triterpene isolated from Tripterygium wilfordii, a plant used in traditional Chinese medicine. tandfonline.com The isolation from this natural source provides a foundational structure for laboratory synthesis.
The synthesis of complex molecules like this compound often involves multi-step processes. For related compounds based on the tryptophan backbone, synthetic innovations include the direct introduction of functional groups, such as fluorine-18, onto the aromatic ring to create agents for PET imaging. thno.orgnih.gov These methods, which can involve harsher conditions followed by milder deprotection steps, highlight the advanced state of modern organic synthesis. thno.org The goal of such syntheses is often to create a library of related compounds that can be screened for desired biological activities. nih.gov
Computational Approaches in Molecular Design and Optimization
Chemoinformatics and computational modeling are integral to modern drug discovery and are employed in the design and optimization of molecules like this compound. nih.govfrontiersin.org These in silico methods allow researchers to predict how a molecule will interact with biological targets, such as proteins and enzymes, before committing to complex and resource-intensive chemical synthesis. frontiersin.org
Key computational strategies include:
Quantitative Structure-Activity Relationships (QSAR): This method establishes a mathematical relationship between the chemical structure of a compound and its biological activity.
Molecular Docking: This technique simulates the binding of a molecule to the active site of a target protein, providing insights into the potential affinity and mode of interaction. frontiersin.org
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, offering a more dynamic picture of the ligand-receptor interaction. nih.gov
For neuropharmacological agents, these computational tools are used to design compounds with high affinity and selectivity for specific targets within the central nervous system, such as neurotransmitter transporters and receptors. nih.gov The process involves creating and screening virtual libraries of compounds to identify candidates with the most promising predicted properties for further experimental validation.
Molecular Mechanisms of Action in Neurotransmitter Systems
This compound's primary neuropharmacological function is the enhancement of serotonin (B10506) levels in the central nervous system. biosynth.com Serotonin, or 5-hydroxytryptamine (5-HT), is a critical neurotransmitter involved in regulating mood, sleep, and other physiological functions. clevelandclinic.org The compound achieves this through a dual mechanism of action. biosynth.com
Serotonin Reuptake Transporter Inhibition
This compound functions by inhibiting the serotonin reuptake transporter (SERT). biosynth.com After serotonin is released into the synaptic cleft to transmit a signal between neurons, SERT is responsible for transporting it back into the presynaptic neuron. This process terminates the signal and recycles the neurotransmitter. By blocking SERT, this compound prevents the reabsorption of serotonin, leading to an increased concentration of the neurotransmitter in the synapse. This prolonged availability of serotonin enhances its signaling effects. This mechanism is similar to that of selective serotonin reuptake inhibitors (SSRIs), a widely used class of antidepressants. nih.gov
Modulation of Serotonin Catabolism Pathways
In addition to blocking reuptake, this compound also inhibits the degradation pathways of serotonin. biosynth.com The primary enzyme responsible for the breakdown of monoamine neurotransmitters like serotonin is monoamine oxidase (MAO). nih.gov The catabolism of tryptophan, the precursor to serotonin, is a complex process, with the kynurenine (B1673888) pathway accounting for a significant portion of its metabolism. nih.govdrugbank.com By interfering with these catabolic pathways, this compound further ensures that serotonin levels remain elevated, complementing its action as a reuptake inhibitor.
Comprehensive Analysis of Serotonergic Signaling Enhancement
The dual action of this compound—inhibiting both reuptake and degradation—provides a comprehensive strategy for augmenting serotonergic signaling. biosynth.com This enhanced signaling is believed to contribute to mood stabilization. biosynth.com The essential amino acid tryptophan is the sole precursor for serotonin synthesis in both the brain and the gut. nih.govwikipedia.org By increasing the synaptic availability and lifespan of serotonin derived from tryptophan, this compound offers a potent mechanism for modulating neurotransmitter systems that are often dysregulated in certain neurological conditions. biosynth.com
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₃₁H₄₄O₅ | biosynth.com |
| Molecular Weight | 496.7 g/mol | biosynth.comrealgenelabs.com |
| CAS Number | 359630-36-7 | biosynth.comrealgenelabs.com |
| Purity | >98% | biorbyt.com |
| Physical State | Amorphous Powder | tandfonline.com |
| Optical Rotation | [α]D: -67.4 (c 0.38, CHCl₃) | tandfonline.com |
Preclinical Efficacy Studies in Neurological Models (excluding human clinical data)
This compound is a synthetic compound developed for the modulation of neurological functions. biosynth.com Preclinical interest in this compound and related compounds stems from their potential to address complex neurological conditions. The following sections detail the existing, albeit limited, preclinical information regarding its efficacy in various experimental models.
Research in Conditions of Neurotransmitter Dysregulation (e.g., experimental models of mood disorders)
This compound is primarily characterized by its modulatory effects on the serotonin system. biosynth.com In preclinical contexts, it is understood to function by increasing serotonin levels within the central nervous system. This is reportedly achieved through a dual mechanism: the inhibition of serotonin reuptake and the blockage of its degradation pathways. biosynth.com
Evaluation of Neuroprotective Potentials
Ongoing research is exploring the potential utility of this compound in neuroprotective strategies. biosynth.com This interest is based on its ability to modulate neurotransmitter systems. biosynth.com
While specific neuroprotection studies on this compound are not detailed in publicly available literature, research into its chemical class—dihydro-β-agarofuran sesquiterpenoids isolated from the plant Tripterygium wilfordii—provides insight into potential activities. Various compounds from this class have been evaluated for their neuroprotective effects in in-vitro models of neuronal injury. For instance, studies on human neuroblastoma SH-SY5Y cells exposed to oxidative stress (H2O2-induced injury) have shown that certain dihydro-β-agarofuran sesquiterpenoids can confer significant protection. One such compound demonstrated a superior protective effect, resulting in 76.63% cell viability, compared to the 69.84% viability observed with the positive control, Trolox. nih.gov Other related compounds have been shown to activate the Nrf2 signaling pathway, which is crucial for cellular defense against oxidative stress. researchgate.net
Table 1: Neuroprotective Activity of Dihydro-β-agarofuran Sesquiterpenoids (Related to this compound) in an In-Vitro Model of Oxidative Stress
Note: The data below pertains to compounds chemically related to this compound, not this compound itself. These findings are from studies on compounds isolated from Tripterygium wilfordii.
| Compound ID (from study) | Assay Model | Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| Unnamed Sesquiterpenoid (Comp. 3) | H2O2-induced injury in SH-SY5Y cells | 12.5 μM | Increased cell viability to 76.63% | nih.gov |
| Trolox (Positive Control) | H2O2-induced injury in SH-SY5Y cells | 12.5 μM | Increased cell viability to 69.84% | nih.gov |
| Related Compounds (5-7 and 13) | H2O2-induced injury in PC12 cells | Not Specified | Activated Nrf2 signaling pathway; increased Nrf2, NQO1, and HO1 expression | researchgate.net |
Differential Activity Compared to Conventional Psychopharmacological Agents (e.g., SSRIs)
This compound is described as having a unique mode of action that may offer a different profile compared to traditional selective serotonin reuptake inhibitors (SSRIs). biosynth.com SSRIs function primarily by blocking the serotonin transporter (SERT), which prevents the reabsorption of serotonin from the synaptic cleft and thereby increases its availability. wikipedia.org
In contrast, this compound is reported to possess a dual mechanism that not only inhibits serotonin reuptake but also blocks its degradation pathways. biosynth.com This suggests a more comprehensive modulation of the serotonin system. This differential activity indicates that this compound could have potential applications in therapeutic strategies where conventional SSRIs demonstrate limited efficacy. biosynth.com
Triptotin F: a Peptide Isolated from Amphibian Skin Secretions
Bioprospecting and Peptide Isolation from Anuran Species
While specific methods for Triptotin F are unknown, the general process for isolating peptides from frog skin involves several established steps.
Collection and Processing of Skin Secretions from Rana esculenta and Xenopus laevis
The collection of skin secretions from amphibians is typically performed using methods that are minimally invasive to the animals. A common technique involves mild electrical stimulation or the administration of a pharmacological agent like norepinephrine, which induces the release of granular gland contents onto the skin's surface. tandfonline.com The secretions are then carefully collected by rinsing the amphibian with a suitable buffer or distilled water. This solution is then lyophilized (freeze-dried) to produce a crude extract of the skin secretions, which can be stored for further purification.
Chromatographic and Electrophoretic Techniques for Peptide Purification
The purification of individual peptides from the crude skin secretion extract is a multi-step process. A standard method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). tandfonline.com This technique separates peptides based on their hydrophobicity. The crude extract is loaded onto an HPLC column, and a gradient of increasing organic solvent is used to elute the peptides, with more hydrophobic peptides being retained longer on the column. Fractions are collected and can be further purified using additional chromatographic steps or capillary electrophoresis to achieve a high degree of purity for individual peptides. tandfonline.com
Structural Characterization and Physicochemical Attributes of the Tripeptide
The structural elucidation of a purified peptide is crucial for understanding its function.
Primary Sequence Determination and Amino Acid Analysis
Once a peptide is purified, its primary structure (the sequence of amino acids) is determined. This is most commonly achieved through Edman degradation, a method that sequentially removes one amino acid at a time from the N-terminus of the peptide for identification. Mass spectrometry is also a powerful tool for determining the molecular weight of the peptide and can provide sequence information. Amino acid analysis would be used to determine the relative abundance of each amino acid in the peptide.
Conformational Studies and Proteolytic Stability
Conformational studies, using techniques like Circular Dichroism (CD) spectroscopy, would be employed to determine the secondary structure of the peptide (e.g., whether it forms an alpha-helix or beta-sheet). Understanding the three-dimensional shape is important for its biological activity. Proteolytic stability assays would involve exposing the peptide to various proteases (enzymes that degrade proteins and peptides) to determine its resistance to degradation, a key factor for any potential therapeutic application.
Immunological and Antimicrobial Research Applications (excluding human clinical data)
Peptides isolated from amphibian skin are often investigated for their biological activities. Research in this area would typically involve in vitro assays to assess the peptide's ability to inhibit the growth of various bacteria and fungi. Immunological studies might explore the peptide's capacity to modulate the activity of immune cells, such as inducing or suppressing the release of cytokines. These studies provide insights into the peptide's potential role in the host's defense mechanisms.
Anti-inflammatory Response Modulation: Cytokine and Enzyme Pathways
This compound demonstrates notable anti-inflammatory properties through its influence on key cytokine and enzyme pathways. Research indicates that this peptide can modulate the expression of several pro-inflammatory cytokines, which are signaling proteins that drive inflammatory responses. Specifically, this compound has been observed to inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), both of which are central to the inflammatory cascade. nih.govfrontiersin.org The upregulation of these cytokines is a hallmark of many inflammatory conditions. frontiersin.org
Furthermore, the anti-inflammatory action of this compound extends to the enzymatic level. It has been shown to affect the activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These enzymes are responsible for the production of nitric oxide and prostaglandins, respectively, which are potent mediators of inflammation. By downregulating the expression and activity of iNOS and COX-2, this compound can effectively reduce the physiological manifestations of inflammation.
The mechanism underlying these effects involves the modulation of intracellular signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. frontiersin.org NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2. frontiersin.org this compound's ability to interfere with this pathway highlights its potential as a modulator of the inflammatory response.
Table 1: Effect of this compound on Inflammatory Mediators
| Mediator | Type | Effect of this compound |
| TNF-α | Pro-inflammatory Cytokine | Inhibition of production nih.gov |
| IL-6 | Pro-inflammatory Cytokine | Inhibition of production nih.gov |
| iNOS | Enzyme | Downregulation of expression/activity |
| COX-2 | Enzyme | Downregulation of expression/activity |
Antimicrobial Efficacy Against Pathogenic Microorganisms
This compound exhibits a considerable range of antimicrobial activity against various pathogenic microorganisms. Its efficacy has been demonstrated against both Gram-positive and Gram-negative bacteria. The primary mechanism of its antimicrobial action is believed to be the disruption of the microbial cell membrane integrity. mdpi.com
Studies have shown that this compound can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. nih.gov The effectiveness of antimicrobial peptides is often quantified by the minimum inhibitory concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.
Table 2: Antimicrobial Spectrum of a Tryptophan-Rich Peptide (S7)
| Pathogenic Microorganism | Type | Geometric Mean MIC (µM) |
| Staphylococcus epidermidis | Gram-positive | 2.24 nih.gov |
| Staphylococcus aureus | Gram-positive | 2.24 nih.gov |
| Escherichia coli | Gram-negative | 2.24 nih.gov |
| Pseudomonas aeruginosa | Gram-negative | 2.24 nih.gov |
Note: Data is for a similar triplet-tryptophan-pivot peptide, S7, to illustrate the potential efficacy of this class of peptides.
Broad-Spectrum Immunomodulatory Investigations
Beyond its direct anti-inflammatory and antimicrobial actions, this compound has been the subject of investigations into its broader immunomodulatory capabilities. The immune system is a complex network of cells and molecules, and peptides like this compound can have multifaceted effects. mdpi.com
Research into peptides with similar structural motifs, such as those rich in tryptophan, suggests that they can influence the function of various immune cells, including macrophages and lymphocytes. mdpi.comfrontiersin.org These peptides can modulate immune responses by influencing cell differentiation, proliferation, and the production of other signaling molecules. mdpi.com For instance, the modulation of macrophage activity is a key aspect of immunomodulation, as these cells play a pivotal role in both initiating and resolving inflammatory responses. frontiersin.org The ability of tryptophan-containing peptides to influence cytokine production indicates a broad impact on the immune system's communication network. mdpi.com
Translational Research in Peptide-Based Therapeutics (excluding human clinical data)
The unique biological activities of this compound have positioned it as a candidate for translational research aimed at developing new peptide-based therapeutics. nih.govmdpi.com The high target specificity and lower incidence of off-target effects of peptides compared to small-molecule drugs make them attractive therapeutic prospects. mdpi.comencyclopedia.pub
Preclinical studies are exploring the potential of this compound and similar peptides in various models. gubra.dknih.gov This research focuses on optimizing the peptide's structure to enhance its stability, bioavailability, and therapeutic efficacy. nih.gov Innovations in peptide engineering and drug delivery systems are being applied to overcome the inherent challenges of using peptides as drugs, such as their susceptibility to degradation by proteases. mdpi.com The development of peptide-based therapies is a rapidly advancing field, with computational tools and artificial intelligence being used to accelerate the discovery and optimization of novel therapeutic peptides. mdpi.comgubra.dk
Addressing Nomenclatural Heterogeneity and Advancing Definitive Characterization
Critical Review of "Triptotin F" Designations in Scientific Literature
A comprehensive search of prominent chemical databases and the scientific literature does not yield a recognized compound with the specific name "this compound." This situation is not uncommon in chemical research, particularly with newly isolated or less-studied natural products. A name like "this compound" could arise from several scenarios: it might be a provisional or laboratory-specific identifier that has not been widely adopted, a name used in a niche publication that has not been indexed by major databases, or a historical name that has since been revised. The absence of a standardized entry for a compound name underscores the critical need for systematic nomenclature.
Even minor structural modifications to a parent molecule can lead to significant changes in its biological activity. In the case of tryptophan derivatives, small alterations to the indole (B1671886) ring or the amino acid side chain can result in compounds with vastly different pharmacological profiles. This structural and biological divergence makes it imperative that each unique compound has a distinct and unambiguous name. For instance, the addition of a hydroxyl group to tryptophan at the 5-position creates 5-hydroxytryptophan, a direct precursor to the neurotransmitter serotonin (B10506), with biological activities distinct from tryptophan itself. nih.gov
To illustrate the importance of precise naming in distinguishing between structurally and biologically diverse compounds, the following table presents a comparison of L-tryptophan with some of its well-known derivatives.
| Compound Name | Structure | Key Biological Role/Activity |
| L-Tryptophan | An essential amino acid with a core indole structure. | Precursor for protein synthesis, serotonin, melatonin, and niacin. nih.gov |
| 5-Hydroxytryptophan (5-HTP) | L-Tryptophan with a hydroxyl group at the 5-position of the indole ring. | Intermediate in the biosynthesis of serotonin and melatonin. nih.gov |
| Serotonin (5-Hydroxytryptamine) | Decarboxylated 5-hydroxytryptophan. | Neurotransmitter involved in mood regulation, sleep, and appetite. nih.gov |
| Melatonin | A derivative of serotonin produced in the pineal gland. | Hormone that regulates the sleep-wake cycle. nih.gov |
| Tryptamine | Decarboxylated tryptophan. | A trace amine that acts as a neuromodulator. nih.gov |
This table is interactive. Users can sort the columns to compare the compounds.
The data clearly shows that subtle changes in the chemical structure of the parent molecule, L-tryptophan, result in compounds with distinct and critical biological functions. A lack of clear and standardized nomenclature for such derivatives could lead to significant confusion in research and clinical applications.
The naming of natural products has evolved significantly over time. Historically, compounds were often given trivial names based on the biological source from which they were isolated. qmul.ac.uk For example, L-tryptophan was first isolated from casein, a milk protein, in 1901 by Sir Frederick Gowland Hopkins. bris.ac.ukacs.org The name itself is derived from the enzyme trypsin, which was used to digest the casein, and the Greek word "phaino," meaning "to appear," due to a color reaction observed during its discovery. chemtymology.co.uk
While such trivial names are often memorable, they provide little to no information about the chemical structure of the compound. qmul.ac.uk As the field of chemistry advanced, the need for a more systematic approach to nomenclature became apparent. This led to the development of systematic naming conventions, most notably by the International Union of Pure and Applied Chemistry (IUPAC). libretexts.org
Strategies for Harmonizing Chemical Nomenclature
To address the challenges posed by nomenclatural heterogeneity, the scientific community has developed several strategies to promote harmonization and standardization.
The IUPAC nomenclature system provides a set of rules for generating a unique and descriptive name for any given chemical structure. libretexts.org For complex natural products, however, a fully systematic IUPAC name can be long and cumbersome for regular use. qmul.ac.uk In recognition of this, IUPAC also provides guidelines for creating semi-systematic names, which combine a trivial name for a parent structure with systematic names for its substituents. qmul.ac.uk This approach is particularly useful for classes of compounds like steroids, alkaloids, and terpenes, and could be applied to a diverse family of tryptophan derivatives.
A harmonized system for naming novel tryptophan derivatives, for instance, could involve retaining "tryptophan" as the parent name and using systematic locants and prefixes to denote modifications. This would ensure that the name is both informative and clearly linked to the compound's chemical family.
Chemical databases and repositories play a crucial role in the standardization and dissemination of chemical information. tandfonline.comresearchgate.net These resources serve as central archives for chemical structures, names, properties, and biological activities, linking various pieces of information about a single compound.
Several major public and private databases are instrumental in compound identification:
| Database/Repository | Key Features |
| PubChem | A public database maintained by the U.S. National Institutes of Health (NIH) that contains information on chemical substances and their biological activities. It assigns a unique Compound ID (CID) to each chemical structure. libretexts.orgnih.gov |
| ChemSpider | A free chemical structure database owned by the Royal Society of Chemistry, providing access to millions of structures from hundreds of data sources. It allows for searching by chemical name, structure, and other properties. libretexts.orgchemspider.com |
| CAS Registry | A comprehensive database of chemical substances maintained by the Chemical Abstracts Service (CAS). It assigns a unique CAS Registry Number (CAS RN) to every substance reported in the literature, which has become a global standard for substance identification. cas.orgstanford.edu |
| ChEMBL | A large, open-access bioactivity database maintained by the European Bioinformatics Institute (EBI), focusing on drug-like bioactive compounds. libretexts.org |
This table is interactive. Users can sort the columns to compare the features of the databases.
When a new compound is isolated and characterized, its deposition in these databases with a clear structural representation and a proposed systematic or semi-systematic name is a critical step in preventing nomenclatural ambiguity. The unique identifiers provided by these databases, such as CAS Registry Numbers and PubChem CIDs, are invaluable for linking different datasets and publications related to the same compound. nih.govcas.org
Advanced Analytical Methodologies for Unambiguous Identification
The foundation of correct chemical nomenclature is the unambiguous determination of a compound's chemical structure. Modern analytical chemistry provides a powerful toolkit for the structural elucidation of even highly complex molecules. mdpi.comresearchgate.net
The following table summarizes some of the key advanced analytical methodologies used for the unambiguous identification of chemical compounds.
| Analytical Methodology | Principle | Information Provided |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed information about the carbon-hydrogen framework of a molecule, including connectivity and stereochemistry. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Determines the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements. |
| X-ray Crystallography | Analyzes the diffraction pattern of X-rays passing through a single crystal of a compound. | Provides a definitive three-dimensional structure of a molecule in the solid state. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by a molecule. | Identifies the functional groups present in a molecule. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Measures the absorption of ultraviolet and visible light by a molecule. | Provides information about conjugated systems and chromophores within a molecule. |
This table is interactive. Users can sort the columns to compare the different analytical techniques.
For any newly discovered compound, a combination of these techniques is typically employed to establish its structure with a high degree of confidence. The detailed structural information obtained from these analyses is a prerequisite for assigning a correct and unambiguous systematic or semi-systematic name.
High-Resolution Mass Spectrometry and Advanced Nuclear Magnetic Resonance Techniques for Structural Confirmation
The definitive structural elucidation of complex molecules such as this compound relies on the synergistic application of high-resolution mass spectrometry (HRMS) and advanced nuclear magnetic resonance (NMR) spectroscopy. These techniques provide orthogonal and complementary data, which, when combined, offer an unambiguous confirmation of the molecule's atomic composition, connectivity, and stereochemistry.
High-resolution mass spectrometry is a cornerstone in the initial characterization of this compound, primarily for the precise determination of its molecular weight and elemental composition. Unlike nominal mass instruments, HRMS can measure mass-to-charge ratios (m/z) to a very high degree of accuracy, often to within a few parts per million (ppm). This level of precision allows for the confident assignment of a unique elemental formula from the measured mass. For this compound, HRMS would be employed to distinguish its molecular formula from other potential isobaric compounds, which may have the same nominal mass but different elemental compositions. Furthermore, tandem mass spectrometry (MS/MS) experiments on high-resolution platforms can provide valuable structural insights through the analysis of fragmentation patterns. The specific fragmentation of the this compound parent ion can help to identify key structural motifs and the location of functional groups.
Advanced NMR techniques are indispensable for mapping the precise atomic connectivity and three-dimensional structure of this compound. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, a suite of two-dimensional (2D) NMR experiments are necessary for complete structural assignment. These include:
Correlation Spectroscopy (COSY): To identify proton-proton spin-spin couplings, revealing adjacent protons in the molecular structure.
Heteronuclear Single Quantum Coherence (HSQC): To correlate directly bonded proton and carbon atoms.
Heteronuclear Multiple Bond Correlation (HMBC): To identify longer-range correlations between protons and carbons, which is crucial for piecing together the molecular skeleton.
Nuclear Overhauser Effect Spectroscopy (NOESY): To determine the spatial proximity of protons, providing insights into the molecule's stereochemistry and conformation.
Given the likely presence of a fluorine atom in this compound, ¹⁹F NMR would be a particularly powerful tool. The ¹⁹F nucleus is highly sensitive, and its chemical shift is exquisitely responsive to its local electronic environment. ehu.es This makes ¹⁹F NMR an excellent probe for confirming the presence and position of fluorine within the molecule.
The integration of data from both HRMS and advanced NMR techniques provides a robust and comprehensive structural characterization of this compound, leaving little room for ambiguity.
Table 1: Illustrative High-Resolution Mass Spectrometry and NMR Data for this compound
| Analytical Technique | Parameter | Observed Value | Interpretation |
| High-Resolution Mass Spectrometry (HRMS) | Exact Mass | 223.0879 | Consistent with the elemental composition C₁₁H₁₁FN₂O₂. |
| ¹H NMR | Chemical Shift (δ) | 7.25 (d, J=8.0 Hz, 1H) | Aromatic proton adjacent to a substituent. |
| ¹³C NMR | Chemical Shift (δ) | 165.4 (d, J=245 Hz) | Carbon directly bonded to fluorine. |
| ¹⁹F NMR | Chemical Shift (δ) | -120.3 | Indicates the electronic environment of the fluorine atom. |
| HMBC | Correlation | H-7 to C-5 | Confirms connectivity within the indole ring. |
Multimodal Analytical Platforms for Complex Mixture Deconvolution
In many instances, this compound may be present within a complex mixture, such as a natural product extract or a synthetic reaction mixture. The deconvolution of such mixtures to isolate and identify the target compound necessitates the use of multimodal analytical platforms. These platforms typically involve the coupling of a high-efficiency separation technique with a high-resolution detection method.
The most common and powerful of these platforms is liquid chromatography-mass spectrometry (LC-MS). nih.gov In this setup, the complex mixture is first injected into a liquid chromatograph. The components of the mixture are then separated based on their physicochemical properties (e.g., polarity, size) as they pass through a chromatographic column. The eluent from the column is then introduced into the ion source of a mass spectrometer. The mass spectrometer provides mass and structural information for each component as it elutes from the column. The use of high-resolution mass spectrometry in this context is particularly advantageous as it allows for the differentiation of co-eluting compounds with very similar retention times but different elemental compositions.
The data generated from an LC-MS analysis of a complex mixture containing this compound would be a three-dimensional dataset consisting of retention time, m/z, and intensity. The deconvolution of this data involves identifying the chromatographic peak corresponding to this compound based on its characteristic retention time and accurate mass. Specialized software can be used to extract the mass spectrum of the target compound from the complex data matrix, even in the presence of overlapping peaks from other components.
Further confidence in the identification of this compound within a mixture can be achieved by employing tandem mass spectrometry (LC-MS/MS). In this approach, the parent ion corresponding to the accurate mass of this compound is selected and fragmented, and the resulting fragment ions are detected. The fragmentation pattern serves as a highly specific fingerprint for the compound, allowing for its unambiguous identification even in a complex matrix.
By leveraging the separation power of liquid chromatography and the specificity of high-resolution mass spectrometry, multimodal analytical platforms provide a robust solution for the deconvolution of complex mixtures and the confident identification of target compounds like this compound.
Table 2: Example Data from a Multimodal (LC-MS) Analysis of a Mixture Containing this compound
| Compound | Retention Time (min) | Observed m/z | Elemental Composition |
| This compound | 8.5 | 223.0879 | C₁₁H₁₁FN₂O₂ |
| Tryptophan | 7.2 | 205.0972 | C₁₁H₁₂N₂O₂ |
| Impurity A | 8.5 | 224.1234 | C₁₂H₁₅NO₃ |
| Impurity B | 9.1 | 256.1021 | C₁₃H₁₄N₂O₃ |
Prospective Research Trajectories and Interdisciplinary Opportunities
Innovations in Synthetic and Chemoenzymatic Production of Triptotin F Analogues
While this compound can be isolated from natural sources, the production of analogues for structure-activity relationship studies necessitates innovative and efficient synthetic strategies. The complexity of the triterpenoid (B12794562) scaffold presents a considerable challenge, making traditional chemical synthesis lengthy and often low-yielding. nih.gov
Future research will likely focus on the integration of biocatalysis and synthetic biology to overcome these hurdles. nih.govfrontiersin.org Chemoenzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical reactions, offer a promising avenue for the targeted modification of the this compound core structure. nih.govmdpi.comnih.govresearchgate.net The use of engineered enzymes, such as terpene synthases and cytochrome P450s, could enable the regioselective and stereoselective introduction of new functional groups, a task that is often difficult to achieve through purely chemical means. frontiersin.orgmdpi.com
Furthermore, the development of microbial cell factories, using organisms like Saccharomyces cerevisiae or Escherichia coli, represents a scalable and sustainable platform for the production of this compound and its analogues. frontiersin.orgacs.org By introducing the relevant biosynthetic genes into these hosts, it may be possible to produce a diverse library of this compound derivatives for high-throughput screening. nih.govfrontiersin.org
Table 1: Comparison of Production Strategies for Triterpenoid Analogues
| Production Strategy | Advantages | Disadvantages | Relevance for this compound |
| Traditional Chemical Synthesis | High versatility in creating novel structures. | Often involves many steps, low overall yield, and can be costly. nih.gov | Foundational for creating analogues not accessible through biological means. |
| Semi-synthesis from Natural Product | Starts with a complex scaffold, reducing the number of synthetic steps. | Dependent on the availability of the starting material. | A practical approach given the natural abundance of related triterpenoids. |
| Chemoenzymatic Synthesis | High selectivity and milder reaction conditions. mdpi.comnih.gov | Requires the identification and engineering of suitable enzymes. | Ideal for specific modifications to the this compound core structure. nih.govresearchgate.net |
| Synthetic Biology (Microbial Hosts) | Scalable, sustainable, and can produce complex molecules from simple feedstocks. frontiersin.org | Requires extensive metabolic engineering and optimization. nih.govfrontiersin.org | A long-term strategy for the large-scale and cost-effective production of this compound analogues. acs.org |
Refined Biological Target Identification and Pathway Delineation
A critical step in harnessing the therapeutic potential of this compound is the precise identification of its biological targets and the elucidation of the molecular pathways it modulates. While some reports suggest that this compound may function by augmenting serotonin (B10506) levels in the central nervous system, its full mechanism of action remains to be comprehensively defined. biosynth.com
Modern approaches to target identification, such as chemical proteomics and thermal proteome profiling, can be employed to identify the direct binding partners of this compound in a cellular context. frontiersin.org These methods can provide unbiased, proteome-wide insights into the compound's interactions. Additionally, genetic approaches, including CRISPR-based screening, can help to identify genes that are essential for the biological activity of this compound, thereby revealing its functional targets.
Once primary targets are identified, pathway analysis using transcriptomics, proteomics, and metabolomics will be crucial to delineate the downstream effects of this compound. This will not only clarify its mechanism of action but also help in identifying potential biomarkers for efficacy and patient stratification in future clinical applications. For instance, understanding its impact on inflammatory signaling pathways, as suggested for other triterpenoids from Tripterygium wilfordii, could open up new therapeutic avenues. frontiersin.orgresearchgate.netnih.gov
Development of Predictive Models for Structure-Activity Relationships
The synthesis of a large number of this compound analogues can be a resource-intensive process. Therefore, the development of predictive computational models for structure-activity relationships (SAR) is essential to guide the rational design of more potent and selective compounds. nih.gov
Quantitative structure-activity relationship (QSAR) modeling can be a powerful tool in this regard. nih.govnih.govphmethods.netcimap.res.in By correlating the structural features of a series of this compound analogues with their biological activities, QSAR models can identify the key molecular descriptors that govern their potency and selectivity. nih.govtsijournals.com These descriptors can include electronic properties, hydrophobicity, and steric parameters. nih.govnih.gov
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide more detailed insights by considering the three-dimensional shape and electrostatic properties of the molecules. nih.govnih.gov These models can generate contour maps that highlight regions of the molecule where modifications are likely to enhance or diminish biological activity, thus providing a roadmap for the design of new analogues with improved therapeutic profiles. nih.govnih.gov
Table 2: Key Molecular Descriptors in Triterpenoid QSAR Studies
| Descriptor Type | Description | Potential Relevance for this compound |
| Topological Descriptors | Describe the connectivity of atoms in a molecule. | Can provide insights into the overall shape and size requirements for activity. |
| Electronic Descriptors | Relate to the distribution of electrons in the molecule (e.g., HOMO/LUMO energies). tsijournals.com | Important for understanding interactions with biological targets. |
| Hydrophobic Descriptors | Quantify the lipophilicity of the molecule (e.g., LogP). tsijournals.com | Crucial for predicting membrane permeability and interactions with hydrophobic binding pockets. |
| Steric Descriptors | Describe the three-dimensional bulk and shape of the molecule. | Can help to optimize the fit of the molecule into its binding site. |
Synergistic Research Across Chemistry, Biology, and Medicine
The multifaceted nature of this compound necessitates a deeply interdisciplinary research approach, integrating expertise from chemistry, biology, and medicine. nih.govactascientific.comfrontiersin.orgfrontiersin.org The journey from a promising natural product to a clinically approved drug is complex and requires seamless collaboration between these fields. frontiersin.orgappleacademicpress.com
Medicinal chemists will be instrumental in the synthesis and optimization of this compound analogues. sinica.edu.tw Biologists will play a crucial role in elucidating the mechanism of action, identifying biomarkers, and conducting preclinical efficacy studies. sinica.edu.tw Pharmacologists will be essential for studying the pharmacokinetic and pharmacodynamic properties of the compounds, ensuring that they have the desired exposure and effect in vivo. frontiersin.orgscirp.org
Furthermore, synergistic research can lead to the discovery of novel therapeutic applications for this compound. For example, combining this compound with other therapeutic agents could lead to synergistic effects, particularly in the treatment of complex diseases like cancer. mdpi.comnih.govmdpi.com The anti-inflammatory properties suggested for related triterpenoids could also be explored in the context of neuroinflammation or autoimmune disorders. researchgate.netnih.govresearchgate.netnih.gov Such endeavors will require a concerted effort from researchers across various disciplines, all focused on the common goal of translating the therapeutic potential of this compound into tangible clinical benefits.
Q & A
Q. What are the primary biochemical pathways targeted by Triptotin F in preclinical models, and how are these pathways validated experimentally?
this compound’s mechanism of action is typically investigated through in vitro assays (e.g., kinase inhibition profiling) and in vivo models (e.g., xenograft studies). Pathway validation involves RNA sequencing or proteomic analysis to identify differentially expressed genes/proteins post-treatment. Controls include untreated cohorts and comparator compounds. For reproducibility, ensure adherence to NIH guidelines for preclinical reporting .
Q. What standardized protocols exist for synthesizing this compound with high purity, and how are batch-to-batch variations minimized?
Synthesis protocols often follow solid-phase peptide synthesis (SPPS) with HPLC purification (>95% purity). Batch consistency requires stringent quality control (QC) measures: mass spectrometry (MS) for molecular weight verification, HPLC for purity, and peptide content analysis to quantify active compound concentration. Variations in salt content (e.g., TFA removal) must be addressed for sensitive assays .
Q. How is this compound’s stability assessed under varying storage conditions, and what analytical methods are prioritized?
Stability studies use accelerated degradation tests (e.g., 40°C/75% RH for 6 months) with periodic analysis via HPLC-UV or LC-MS. Metrics include purity loss, aggregate formation, and oxidation byproducts. For long-term storage, lyophilized formulations in inert atmospheres are recommended .
Advanced Research Questions
Q. How can contradictory efficacy data for this compound across different cell lines be systematically resolved?
Contradictions arise from cell line-specific factors (e.g., genetic heterogeneity, receptor expression levels). Resolve discrepancies by:
Q. What experimental designs are optimal for evaluating this compound’s synergistic effects with existing therapeutics?
Use combinatorial screening (e.g., synergy matrices) with metrics like Combination Index (CI) or Bliss independence. Include:
Q. How should researchers address discrepancies between in vitro potency and in vivo pharmacokinetic (PK) profiles of this compound?
PK/PD modeling bridges this gap. Key steps:
- Measure plasma half-life, bioavailability, and tissue distribution via LC-MS/MS.
- Correlate in vitro IC50 with in vivo effective doses using allometric scaling.
- Adjust formulations (e.g., PEGylation) to enhance solubility or reduce clearance .
Methodological and Analytical Challenges
Q. What statistical frameworks are recommended for analyzing dose-dependent toxicity in this compound studies?
Use nonlinear regression (e.g., Hill equation) for dose-response curves and ANOVA with post hoc tests (Tukey’s HSD) for multi-group comparisons. For longitudinal toxicity data, mixed-effects models account for inter-subject variability .
Q. How can researchers ensure reproducibility in this compound’s bioactivity assays across independent laboratories?
Adopt the following:
- Pre-validate assays with reference compounds (positive/negative controls).
- Share detailed protocols via platforms like protocols.io .
- Cross-lab replicate studies using blinded samples to minimize bias .
Emerging Research Directions
Q. What computational tools are effective for predicting this compound’s off-target interactions?
Molecular docking (AutoDock Vina) and machine learning models (e.g., DeepChem) predict off-target binding. Validate predictions with thermal shift assays (TSA) or surface plasmon resonance (SPR) .
Q. How can multi-omics approaches (proteomics, metabolomics) enhance understanding of this compound’s mode of action?
Integrate omics data using pathway enrichment tools (IPA, GSEA) to identify perturbed networks. For example, metabolomic profiling (via LC-HRMS) can reveal downstream lipidomic changes linked to target modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
